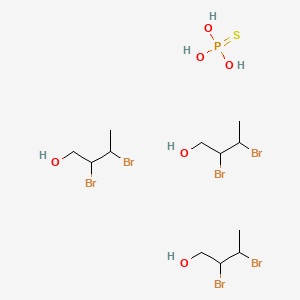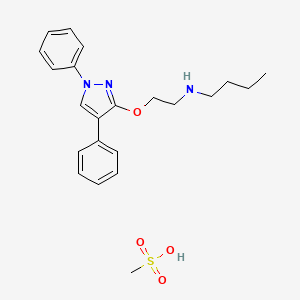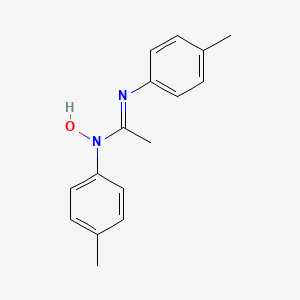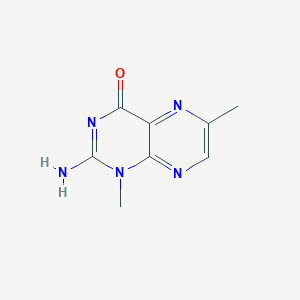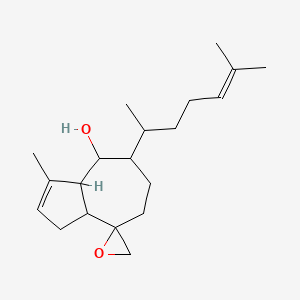
lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a lithium atom bonded to a carboxamide group, which is further substituted with N,N-diethyl and 3-methoxybenzene-2-ide groups. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the lithiation of N,N-diethyl-3-methoxybenzene-2-ide, followed by the introduction of the carboxamide group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key factors include the selection of appropriate solvents, catalysts, and purification techniques to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
Lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development, with studies exploring its potential therapeutic effects and pharmacokinetics.
Industry: In industrial applications, the compound is utilized in the production of advanced materials, such as polymers and specialty chemicals, due to its reactivity and functional versatility.
Mecanismo De Acción
The mechanism of action of lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, alter signal transduction pathways, and affect gene expression. These actions are mediated through its binding to target proteins, influencing their structure and function, and ultimately leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide include other organolithium reagents and carboxamide derivatives, such as:
- Lithium diisopropylamide (LDA)
- Lithium bis(trimethylsilyl)amide (LiHMDS)
- N,N-diethyl-2-methoxybenzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 3-methoxybenzene-2-ide group. This unique structure imparts distinct reactivity and functional properties, making it particularly valuable for certain synthetic and research applications.
Propiedades
Número CAS |
62924-95-2 |
|---|---|
Fórmula molecular |
C12H16LiNO2 |
Peso molecular |
213.2 g/mol |
Nombre IUPAC |
lithium;N,N-diethyl-3-methoxybenzene-2-ide-1-carboxamide |
InChI |
InChI=1S/C12H16NO2.Li/c1-4-13(5-2)12(14)10-7-6-8-11(9-10)15-3;/h6-8H,4-5H2,1-3H3;/q-1;+1 |
Clave InChI |
NDXWARKKEMJLSK-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCN(CC)C(=O)C1=[C-]C(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


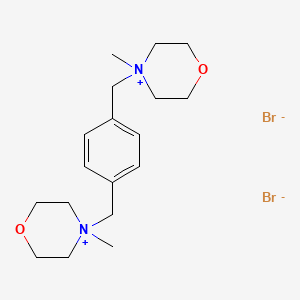
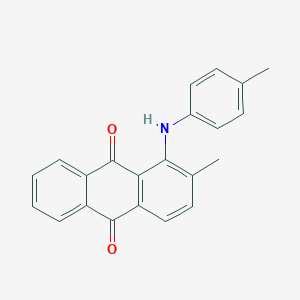
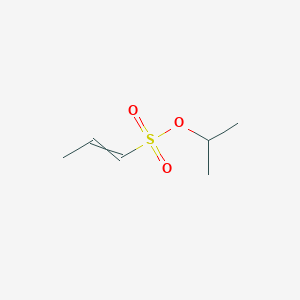

![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
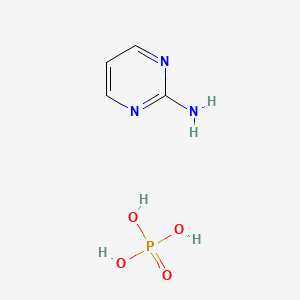
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
